Methyl 4-allylaminobenzoate

Description

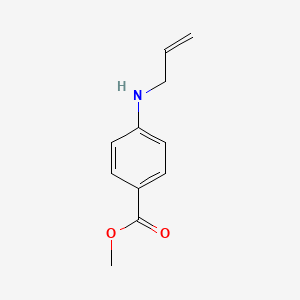

Methyl 4-allylaminobenzoate is a benzoic acid derivative characterized by a methyl ester group at the carboxyl position and an allylamine substituent at the para position of the aromatic ring. Its molecular formula is C11H13NO2, with a molecular weight of 191.23 g/mol. The allylamine group introduces a reactive alkene moiety, which distinguishes it from simpler analogues like methyl 4-aminobenzoate or methyl 4-(dimethylamino)benzoate. This compound is typically synthesized via nucleophilic substitution or reductive amination of methyl 4-aminobenzoate precursors, followed by esterification . Its applications span pharmaceuticals, agrochemicals, and polymer chemistry, where the allyl group enables further functionalization (e.g., crosslinking or polymerization) .

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

methyl 4-(prop-2-enylamino)benzoate |

InChI |

InChI=1S/C11H13NO2/c1-3-8-12-10-6-4-9(5-7-10)11(13)14-2/h3-7,12H,1,8H2,2H3 |

InChI Key |

YOXYFJHJEJEHTF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 4-allylaminobenzoate with structurally related compounds, focusing on molecular properties, synthesis, and spectral characteristics.

Key Comparative Insights:

Substituent Effects on Reactivity: The allylamino group in this compound introduces conjugation via the alkene, enhancing UV absorption (λmax ~250–270 nm) compared to methyl 4-aminobenzoate (λmax ~230 nm) . Dimethylamino (in methyl 4-(dimethylamino)benzoate) provides strong electron-donating effects, increasing solubility in polar solvents versus the allyl variant .

Synthetic Complexity: Allylamine incorporation requires controlled conditions to avoid polymerization of the alkene, whereas methylamino or dimethylamino groups are introduced via straightforward alkylation .

Biological and Industrial Relevance: this compound’s allyl group enables click chemistry applications (e.g., thiol-ene reactions), unlike its saturated analogues . Ethyl esters (e.g., ethyl 4-aminobenzoate) exhibit slower hydrolysis rates than methyl esters, impacting drug delivery kinetics .

Spectral Distinctions: Allyl protons in <sup>1</sup>H NMR (δ 5.2–5.8) are absent in methyl 4-aminobenzoate, which shows only aromatic and NH2 signals . Dimethylamino groups produce distinct <sup>13</sup>C NMR signals (δ ~40 ppm) absent in allylamino derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.